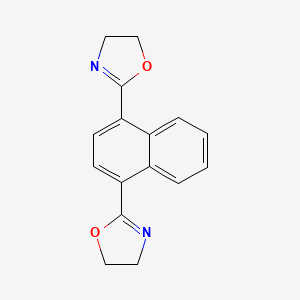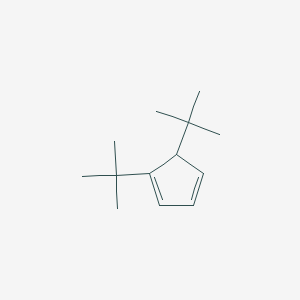
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C13H22 and a molecular weight of 178.3138 g/mol This compound is a derivative of cyclopentadiene, where two tert-butyl groups are attached to the 1 and 5 positions of the cyclopentadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- typically involves the alkylation of cyclopentadiene with tert-butyl halides under specific reaction conditions. One common method is the Friedel-Crafts alkylation, where cyclopentadiene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also participate in various chemical reactions, altering the structure and function of other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
1,3-Cyclopentadiene, 5-(1,1-dimethylethyl)-: A similar compound with one tert-butyl group attached to the cyclopentadiene ring.
1,3-Cyclopentadiene, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-: Another derivative with different substituents on the cyclopentadiene ring.
Uniqueness
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups at the 1 and 5 positions, which significantly influence its chemical properties and reactivity
属性
CAS 编号 |
156489-17-7 |
|---|---|
分子式 |
C13H22 |
分子量 |
178.31 g/mol |
IUPAC 名称 |
1,5-ditert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-10H,1-6H3 |
InChI 键 |
FTQABFCJEPVEDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1C=CC=C1C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


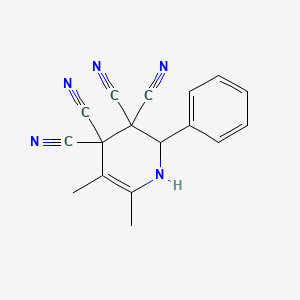
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
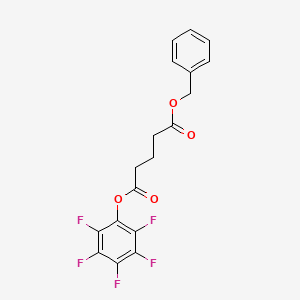


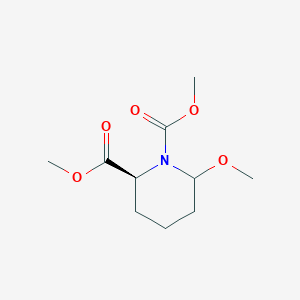
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
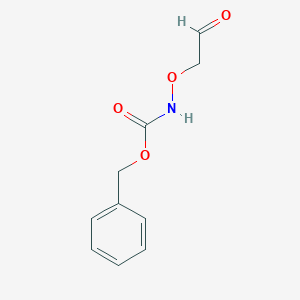
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
